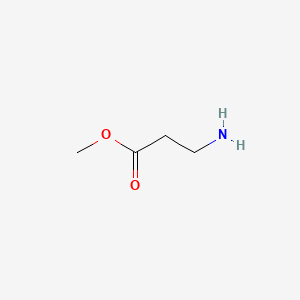

Methyl 3-aminopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-7-4(6)2-3-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCXPYDBYUEZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194322 | |

| Record name | Methyl beta-alanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4138-35-6 | |

| Record name | Methyl beta-alanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl beta-alanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-aminopropanoate CAS number

An In-depth Technical Guide on Methyl 3-aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile building block in organic synthesis. The compound is most commonly handled as its hydrochloride salt due to its enhanced stability and ease of use as a crystalline solid. This document covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in research and drug development.

Chemical Identity

This compound is the methyl ester of the non-essential amino acid β-alanine. It is identified by two primary CAS numbers depending on whether it is in its free base form or its more common hydrochloride salt form.

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 4138-35-6[1][2] | 3196-73-4[3][4][5] |

| Synonyms | 3-Aminopropionic acid methyl ester, βAla-OMe[1] | β-Alanine methyl ester hydrochloride, Methyl beta-alanate HCl[4][5] |

| Molecular Formula | C₄H₉NO₂[1] | C₄H₁₀ClNO₂[3][5] |

| Molecular Weight | 103.12 g/mol [6] | 139.58 g/mol [3][5] |

| InChIKey | UZCXPYDBYUEZCV-UHFFFAOYSA-N[2] | XPGRZDJXVKFLHQ-UHFFFAOYSA-N[5] |

| Canonical SMILES | COC(=O)CCN[1] | COC(=O)CCN.Cl[5] |

| PubChem CID | 192794 | 2734767[7] |

Physicochemical Properties

A summary of the key physical and chemical properties for both the free base and the hydrochloride salt is presented below. The hydrochloride salt is typically a white to off-white crystalline powder.[8]

| Property | Value | Form |

| Appearance | Colorless to pale yellow liquid[1] | Free Base |

| White to off-white crystalline powder[8] | Hydrochloride Salt | |

| Melting Point | 103-104 °C[9] | Hydrochloride Salt |

| Boiling Point | 48 °C @ 0.12 Torr[9] | Free Base |

| Solubility | Soluble in polar solvents like water and alcohols.[1] | Both |

Synthesis and Purification

This compound hydrochloride is commonly synthesized via the Fischer esterification of β-alanine using methanol (B129727) in the presence of an acid catalyst.[10] Thionyl chloride (SOCl₂) is a highly effective reagent as it reacts with methanol to generate HCl in situ, which serves as the catalyst and also forms the final hydrochloride salt.[10][11]

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound Hydrochloride.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol details the synthesis of this compound hydrochloride from β-alanine using thionyl chloride and methanol.[11]

Materials:

-

β-Alanine

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂)[10]

-

Round-bottom flask

-

Constant-pressure dropping funnel with drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 60 mL of anhydrous methanol. Place the flask in an ice bath to cool.

-

Catalyst Addition: While stirring, slowly add 4 mL of thionyl chloride (SOCl₂) dropwise from a constant-pressure dropping funnel. Ensure the setup allows for off-gas to be safely vented or absorbed (e.g., with a NaOH solution).[11]

-

Initial Stirring: Stir the resulting acidic methanol solution in the ice bath for 1 hour.

-

Reactant Addition: Add 8 mmol of β-alanine to the mixture. Remove the flask from the ice bath and continue stirring at room temperature for 30 minutes.[11]

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 66°C) for 6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the β-alanine starting material is consumed.[11]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent (methanol) and any volatile byproducts using a rotary evaporator. The remaining solid is the final product, this compound hydrochloride. The yield is typically high to quantitative.[10][11]

-

Purification (Optional): If necessary, the product can be further purified by recrystallization, often from a methanol/ether solvent system.[8]

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of analytical techniques.

General Analytical Workflow

Caption: General analytical workflow for the characterization of a synthesized compound.

Spectroscopic Data

The following table summarizes typical NMR spectral data for this compound hydrochloride, which is crucial for structural confirmation.[12]

| Spectrum | Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| ¹H NMR | -NH ₃⁺ | ~8.27 | broad singlet | 3H |

| -OCH ₃ | ~3.77 | singlet | 3H | |

| -CH ₂-NH₃⁺ | ~3.39 | triplet | 2H | |

| -C(=O)-CH ₂- | ~2.95 | triplet | 2H | |

| ¹³C NMR | C =O (Ester Carbonyl) | ~171.0 | - | - |

| -OC H₃ (Methoxy) | ~52.5 | - | - | |

| -C H₂-NH₃⁺ | ~34.8 | - | - | |

| -C(=O)-C H₂- | ~31.1 | - | - |

Note: Chemical shifts are approximate and can vary based on the deuterated solvent and spectrometer frequency. The ¹H NMR data shown was reported in Chloroform-d (CDCl₃) at 500 MHz.[12][13]

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) inside a clean NMR tube.[12]

-

Ensure complete dissolution, using gentle vortexing if necessary.

Data Acquisition (400 MHz Spectrometer Example):

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.[12]

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: ≥1024 scans.[12]

-

Applications in Research and Drug Development

This compound hydrochloride is not known for its own pharmacological activity.[8] Instead, its value lies in its role as a versatile synthetic precursor and building block in medicinal chemistry.[8][14]

Key Applications:

-

Scaffold Elaboration: The primary amine provides a reactive site for amide bond formation, allowing for the extension of molecular structures.[14]

-

Peptidomimetic Design: As a β-amino acid ester, it is incorporated into peptide chains to create peptidomimetics. Peptides containing β-amino acids often exhibit enhanced resistance to enzymatic degradation, a highly desirable trait for therapeutic peptides.[15]

-

Linker Chemistry: The flexible three-carbon backbone is useful as a linker to connect two pharmacophores, which is a key strategy in designing molecules like PROTACs (proteolysis-targeting chimeras).[14]

-

Precursor to Bioactive Molecules: While indirect, derivatives of β-alanine are found in the structures of complex natural products, including certain histone deacetylase (HDAC) inhibitors, which are investigated as anti-cancer agents.[14]

-

Proteomics Research: The compound and its derivatives are also utilized as biochemical reagents in the field of proteomics.[4][16]

Role as a Versatile Building Block

Caption: Logical relationships of this compound as a building block.

Safety and Handling

This compound hydrochloride is classified as an irritant.[8] Standard laboratory safety precautions should be strictly followed.

GHS Hazard Information: [5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17]

-

Avoid breathing dust.

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water.[17]

-

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7]

References

- 1. CAS 4138-35-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 4138-35-6 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4138-35-6|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound [myskinrecipes.com]

- 10. benchchem.com [benchchem.com]

- 11. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. fishersci.com [fishersci.com]

Methyl 3-aminopropanoate Hydrochloride: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopropanoate hydrochloride, also commonly known as β-alanine methyl ester hydrochloride, is a versatile bifunctional molecule widely employed as a building block in organic synthesis.[1][2] Its structure, featuring a primary amine and a methyl ester, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates, modified peptides, and ligands for coordination chemistry.[1][3][4] This technical guide provides a comprehensive overview of its properties, synthesis, and key applications to support its effective use in research and development.

Physicochemical and Spectral Properties

This compound hydrochloride is a white to off-white crystalline powder.[2] A summary of its key physical, chemical, and spectral properties is presented in the tables below. It is worth noting that the reported melting point varies in the literature, which may be attributable to differences in purity or measurement techniques.

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 3196-73-4 | [5] |

| Molecular Formula | C₄H₁₀ClNO₂ | [5] |

| Molecular Weight | 139.58 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 103-107 °C, 114-118 °C | [6] |

| Boiling Point | 151.8 °C at 760 mmHg | [7] |

| Solubility | Soluble in water. Soluble in DMSO (≥ 100 mg/mL). | [2] |

| pKa | Estimated to be in the range of 9-10 for the protonated amine. | [2] |

Table 2: Spectral Data

| Spectrum | Key Features | References |

| ¹H NMR (CDCl₃, 500 MHz) | δ ~8.27 (br s, 3H, -NH₃⁺), ~3.77 (s, 3H, -OCH₃), ~3.39 (t, 2H, -CH₂-NH₃⁺), ~2.95 (t, 2H, -C(=O)-CH₂-) | [8][9] |

| ¹³C NMR | Four distinct signals corresponding to the carbonyl carbon, the methoxy (B1213986) carbon, and the two methylene (B1212753) carbons. | [2][10] |

| Infrared (IR) | Broad band at 3200-2800 cm⁻¹ (N-H stretch of ammonium), strong absorption around 1740 cm⁻¹ (C=O stretch of ester). | [2][10] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound hydrochloride is the Fischer esterification of β-alanine with methanol, catalyzed by an acid such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).[11][12]

Experimental Protocol: Synthesis via Thionyl Chloride-Mediated Esterification

This protocol describes a common laboratory procedure for the synthesis of this compound hydrochloride.[1][13]

Materials:

-

β-Alanine

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend β-alanine in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly and dropwise, add thionyl chloride to the stirred suspension. This step is exothermic and generates HCl gas.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the β-alanine is consumed.

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be purified by recrystallization, typically from a methanol/ether solvent system.

Applications in Research and Drug Development

This compound hydrochloride is a valuable building block due to its bifunctional nature, allowing for a range of chemical modifications.

Peptide Synthesis

A primary application is in the synthesis of modified peptides.[5] As a β-amino acid derivative, its incorporation can impart unique structural features and enhanced stability against enzymatic degradation compared to natural peptides composed solely of α-amino acids.[5] It is a precursor for introducing β-alanine residues into peptide sequences.[5]

Ligand Synthesis

This compound hydrochloride is used in the synthesis of ligands for coordination chemistry. For example, it is a key reagent in the preparation of certain water-soluble bidentate pyridine-acid ligands.[3][7]

Proteomics Research

While not a standard reagent, its potential use in proteomics as a chemical derivatization agent has been explored hypothetically.[4][14] The primary amine could be used for labeling or cross-linking to specific residues on a protein, potentially aiding in the study of protein-protein interactions.[14]

Safety and Handling

This compound hydrochloride is classified as an irritant.[2][10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Measures:

-

P261: Avoid breathing dust.[10]

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, and to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound hydrochloride | CAS#:3196-73-4 | Chemsrc [chemsrc.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of Methyl 3-Aminopropanoate

This guide provides a comprehensive overview of the solubility of methyl 3-aminopropanoate and its commonly available hydrochloride salt. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant chemical workflows.

Introduction

This compound, also known as β-alanine methyl ester, is an organic compound featuring both a primary amine and a methyl ester functional group.[1] This structure makes it a versatile building block in organic synthesis, particularly for introducing a 3-(methoxycarbonyl)ethyl group in the creation of more complex molecules like pharmaceutical intermediates.[2] It is often handled in its more stable hydrochloride salt form, this compound hydrochloride.[2] Understanding the solubility of both the free base and its hydrochloride salt is critical for its application in synthesis, biological assays, and formulation development.

Solubility Profile

The solubility of this compound is significantly influenced by its form (free base vs. hydrochloride salt) and the nature of the solvent.

Qualitative Solubility:

-

This compound (Free Base): This form is generally soluble in polar solvents such as water and alcohols due to the presence of hydrophilic amino and ester groups.[1]

-

This compound Hydrochloride: The hydrochloride salt is also considered soluble in polar solvents like water, methanol, and ethanol.[2]

Quantitative Solubility Data:

| Compound Form | Solvent/System | Solubility | Reference |

| This compound Hydrochloride | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (716.44 mM) | [3] |

| This compound Hydrochloride | Dimethyl Sulfoxide (DMSO) | 27.5 mg/mL (197.02 mM) | [4] |

| This compound Hydrochloride | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (17.91 mM) | [3] |

| This compound Hydrochloride | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (17.91 mM) | [3] |

| This compound Hydrochloride | 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (17.91 mM) | [3] |

Note: The discrepancy in DMSO solubility values may be due to differences in the source and purity of the compound, or the experimental conditions under which solubility was determined. Sonication or gentle heating may be used to aid dissolution.[3][4]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination and application of solubility data. The following sections describe relevant methodologies for stability and purity analysis, which are intrinsically linked to the compound's behavior in solution.

3.1. Stability Analysis via Hydrolysis

The stability of the ester group in this compound hydrochloride is pH-dependent and can be assessed through forced degradation studies.[5]

-

Acid Hydrolysis:

-

A known concentration of the compound is dissolved in 0.1 N HCl.

-

The solution is incubated at an elevated temperature (e.g., 60°C).

-

Aliquots are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Samples are neutralized with NaOH before analysis by HPLC to quantify the remaining parent compound.[5]

-

-

Base Hydrolysis:

3.2. Purity Determination by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a precise method for determining the purity of this compound hydrochloride and identifying impurities that could affect solubility.[6]

-

Sample Preparation: Approximately 10 mg of the sample is accurately weighed and placed into an NMR tube.[6]

-

Solvent Addition: About 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing a known internal standard is added.[6]

-

Dissolution: The sample is completely dissolved by vortexing.[6]

-

Data Acquisition: The ¹H NMR spectrum is acquired, ensuring a sufficient relaxation delay for accurate signal integration. Purity is quantified by comparing the integral of the compound's characteristic signals to those of the internal standard and any identified impurities.[6]

3.3. HPLC Method for Analysis

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for both stability and purity assessments.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]

-

Mobile Phase: A slightly acidic mobile phase (e.g., with 0.1% formic acid) is recommended to improve the stability of the compound on the column.[5]

-

Detection: UV at 210 nm. For more accurate quantitation, a universal detector like an evaporative light scattering detector (ELSD) may be necessary.[5][6]

-

Column Temperature: 30°C.[5]

Workflows and Logical Diagrams

Visualizing experimental and synthetic workflows can clarify the processes involved in handling and utilizing this compound.

4.1. Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis for this compound hydrochloride from β-alanine.

References

Methyl 3-aminopropanoate hydrochloride ¹H NMR spectrum

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-aminopropanoate Hydrochloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characterization of small molecules is paramount. This guide provides a detailed analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound hydrochloride, a versatile building block in organic synthesis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound hydrochloride provides a clear proton environment map of the molecule. The data, typically acquired in a deuterated solvent such as Chloroform-d (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), reveals distinct signals for each type of proton.[1][2]

Below is a summary of the ¹H NMR spectral data for this compound hydrochloride.[1][3]

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -NH₃⁺ | ~8.27 | Broad Singlet | 3H |

| -OCH₃ | ~3.77 | Singlet | 3H |

| -CH₂-NH₃⁺ | ~3.39 | Triplet | 2H |

| -C(=O)-CH₂- | ~2.95 | Triplet | 2H |

Note: Chemical shifts can vary slightly depending on the solvent and the concentration. The broadness of the amine proton signal is a result of quadrupole broadening and chemical exchange.[1]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound hydrochloride.[1]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[1][2]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]

2. Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][2]

-

Pulse Sequence: A standard single-pulse sequence is typically used.[1]

-

Spectral Width: Set the spectral width to encompass all expected proton signals, typically from 0 to 12 ppm.[1]

-

Number of Scans: Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for complete relaxation of all protons, which is important for accurate integration.[1][2]

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[1]

-

Phase correct the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).[1]

-

Integrate the peaks to determine the relative number of protons contributing to each signal.[1]

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound hydrochloride using ¹H NMR spectroscopy.

Caption: Workflow for the ¹H NMR analysis of this compound hydrochloride.

Signaling Pathway and Proton Connectivity

The connectivity and coupling between adjacent protons in this compound hydrochloride give rise to the observed splitting patterns in the ¹H NMR spectrum. The following diagram illustrates the proton environments and their correlations.

Caption: Proton environments and their corresponding signals in the ¹H NMR spectrum.

References

In-Depth Technical Guide to the ¹³C NMR Spectrum of Methyl 3-Aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of methyl 3-aminopropanoate. It includes detailed experimental protocols, quantitative spectral data, and a visual representation of the molecular structure with its corresponding spectral assignments. This document is intended to serve as a core technical resource for the identification, characterization, and quality control of this compound in research and development settings.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique carbon environments within the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom, particularly the presence of electronegative oxygen and nitrogen atoms. The quantitative data for the ¹³C NMR spectrum of this compound hydrochloride, a common salt form for analysis, is summarized below.

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~172 | C =O (Carbonyl Carbon) |

| 2 | ~52 | O-C H₃ (Methoxy Carbon) |

| 3 | ~35 | C H₂-C=O (Methylene Carbon α to Carbonyl) |

| 4 | ~34 | C H₂-NH₂ (Methylene Carbon α to Amine) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The data is referenced from the analysis of this compound hydrochloride.

Experimental Protocol

The following is a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, Deuterated Dimethyl Sulfoxide - DMSO-d₆, or Deuterium Oxide - D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

2. Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Visualization of Spectral Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of each carbon atom to its corresponding signal in the ¹³C NMR spectrum.

Caption: Structure of this compound with ¹³C NMR peak assignments.

Signaling Pathway and Logical Relationships

The ¹³C NMR spectrum provides a direct readout of the chemical environment of each carbon atom in the molecule. The logical relationship for interpreting the spectrum is based on the principles of chemical shift theory.

Caption: Workflow for the interpretation of the ¹³C NMR spectrum.

Introduction to IR Spectrum of Methyl 3-aminopropanoate

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 3-aminopropanoate

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of this compound. Aimed at researchers, scientists, and drug development professionals, this document details the characteristic vibrational frequencies, presents a standardized experimental protocol for spectrum acquisition, and illustrates the correlation between the molecule's functional groups and their IR spectral signatures.

Infrared spectroscopy is a powerful analytical technique for the identification of functional groups within a molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its primary amine (-NH₂) and methyl ester (-COOCH₃) functionalities. The analysis of these bands is crucial for structural elucidation and quality control in synthetic chemistry and drug development. The key vibrational modes to consider are N-H stretching and bending from the amine group, and C=O and C-O stretching from the ester group.

Quantitative IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges are based on typical values for primary amines and aliphatic esters.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3250 | Medium, Sharp (two bands) | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1750-1735 | Strong | C=O Stretch | Ester (-COOCH₃) |

| 1650-1580 | Medium to Strong, Broad | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1440-1395 | Medium | C-H Bend | Aliphatic (CH₂, CH₃) |

| 1250-1020 | Medium to Weak | C-N Stretch | Aliphatic Amine |

| 1300-1000 | Strong (two bands) | C-O Stretch | Ester (-COOCH₃) |

| 910-665 | Strong, Broad | N-H Wag | Primary Amine (-NH₂) |

Note: The presence of hydrogen bonding can cause broadening and slight shifts in the N-H and C=O stretching frequencies.[2] For the hydrochloride salt of this compound, the N-H stretching of the ammonium (B1175870) group (NH₃⁺) would appear as a very broad band in the 3200-2800 cm⁻¹ region.[4]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is a common and efficient method for analyzing liquid samples like this compound due to the minimal sample preparation required.[5]

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials and Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

This compound sample (1-2 drops).

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and computer are powered on and the appropriate software (e.g., OMNIC) is running.

-

Background Spectrum Acquisition:

-

Sample Application:

-

Spectrum Acquisition:

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other processing as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.[5]

-

Visualization of Functional Group Correlations

The following diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic absorption regions in the IR spectrum.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. benchchem.com [benchchem.com]

- 5. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of methyl 3-aminopropanoate, the methyl ester of β-alanine. Due to the compound's polarity, this guide covers both direct analysis and derivatization-based approaches, offering insights into expected fragmentation patterns and detailed experimental protocols to assist in method development and data interpretation.

Introduction

This compound is a small, polar molecule of interest in various research and development areas, including its use as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Mass spectrometry is a critical analytical technique for the identification and quantification of this compound. However, its inherent polarity and low volatility present challenges for gas chromatography-mass spectrometry (GC-MS) without derivatization. This guide explores methodologies for its analysis by both GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Electron Ionization (EI) Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Predicted Relative Intensity | Notes |

| 103 | [M]•+ | Low | Molecular ion of the free base |

| 88 | [M - CH₃]•+ | Low | Loss of a methyl radical from the ester |

| 74 | [M - C₂H₅]•+ | Moderate | Loss of an ethyl radical |

| 72 | [M - OCH₃]•+ | Moderate to High | Loss of the methoxy (B1213986) radical, a common fragmentation for methyl esters |

| 59 | [COOCH₃]+ | Moderate | Fragment corresponding to the methyl ester group |

| 44 | [CH₂=NH₂]+ | High | α-cleavage, characteristic of primary amines |

| 30 | [CH₂=NH₂]+ | Moderate | A common fragment for primary amines |

Note: The relative intensities are illustrative predictions and may vary in an experimental setting.

Fragmentation Pathway

The predicted fragmentation of this compound in an EI source is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of cleavage reactions to produce characteristic fragment ions.

Experimental Protocols

Due to the polar nature of this compound, different analytical strategies are employed to achieve successful mass spectrometric analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, derivatization is necessary to increase the volatility of this compound. Silylation is a common and effective method.

Sample Preparation and Derivatization:

-

Accurately weigh 1-2 mg of the sample (or an equivalent amount in solution) into a reaction vial.

-

If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

-

Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

-

After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters (Typical):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Direct analysis of this compound can be achieved using LC-MS/MS, which is well-suited for polar and thermally labile compounds.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile.

LC-MS/MS Parameters (Typical):

-

Column: A Hydrophilic Interaction Chromatography (HILIC) column is recommended for retaining the polar analyte.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of the organic solvent (e.g., 95% B) and gradually decrease to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is often used.

Expected ESI-MS/MS Fragmentation:

In positive ion ESI, this compound will be readily protonated to form the [M+H]⁺ ion at m/z 104. Collision-induced dissociation (CID) of this precursor ion is expected to yield characteristic product ions.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using either GC-MS with derivatization or direct LC-MS/MS analysis. While GC-MS provides robust chromatographic separation and can utilize established spectral libraries for derivatized compounds, LC-MS/MS offers high sensitivity and specificity for the direct analysis of this polar molecule. The choice of method will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation. The predicted fragmentation data and detailed protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

physical and chemical properties of β-alanine methyl ester

An In-depth Technical Guide to the Physical and Chemical Properties of β-Alanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Alanine methyl ester is a derivative of the naturally occurring beta-amino acid, β-alanine. It serves as a crucial building block in organic synthesis, particularly in the preparation of peptides, β-peptides, and other bioactive molecules.[1][2] The methyl ester functional group enhances its utility in synthetic chemistry by protecting the carboxylic acid moiety, while its hydrochloride salt form improves solubility and stability compared to the parent amino acid.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and reactivity of β-alanine methyl ester, with a focus on its common hydrochloride salt form.

Physical and Chemical Properties

β-Alanine methyl ester is most commonly handled as its hydrochloride salt (CAS Number: 3196-73-4), which is a white to off-white crystalline powder.[1] This salt form is known to be hygroscopic and should be stored under controlled conditions to prevent degradation.[1][4] The properties of both the free base and the hydrochloride salt are summarized below.

General and Physicochemical Properties

The following tables detail the key and its hydrochloride salt.

Table 1: General Properties of β-Alanine Methyl Ester and its Hydrochloride Salt

| Property | β-Alanine Methyl Ester (Free Base) | β-Alanine Methyl Ester Hydrochloride | References |

| Chemical Name | Methyl 3-aminopropanoate | This compound hydrochloride | [1] |

| Synonyms | - | β-Ala-OMe·HCl, H-β-Ala-OMe·HCl | [1] |

| CAS Number | 107-96-0 (for parent β-alanine) | 3196-73-4 | [1][5] |

| Molecular Formula | C₄H₉NO₂ | C₄H₁₀ClNO₂ | [1][6] |

| Molecular Weight | 103.12 g/mol | 139.58 g/mol | [1][5] |

| Appearance | - | White to off-white crystalline powder | [1][3] |

| Purity | - | ≥97% to ≥98% | [1][5] |

Table 2: Physicochemical Data for β-Alanine Methyl Ester and its Hydrochloride Salt

| Property | β-Alanine Methyl Ester (Free Base) | β-Alanine Methyl Ester Hydrochloride | References |

| Melting Point | - | 103-107 °C | [1][5] |

| Boiling Point | - | 151.8°C at 760 mmHg (Predicted) | [7] |

| Solubility | - | Soluble in DMSO (≥ 100 mg/mL) | [1] |

| Stability | - | Stable under recommended storage conditions; Hygroscopic | [1] |

| Storage | - | 2-8°C, under inert gas | [1][5] |

| XLogP3-AA | -0.9 | - | [6] |

| Topological Polar Surface Area | 53.9 Ų | - | [6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of β-alanine methyl ester hydrochloride are provided below.

Synthesis via Fischer Esterification

The most common method for synthesizing β-alanine methyl ester hydrochloride is the Fischer esterification of β-alanine using methanol (B129727) in the presence of a strong acid catalyst.[2]

Protocol:

-

Reaction Setup: Suspend β-alanine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2]

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the stirred mixture.[2][8]

-

Reflux: Heat the reaction mixture to reflux (approximately 65-68°C) and maintain for 6-8 hours.[2][8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess methanol.[2]

-

Isolation: The resulting crude β-alanine methyl ester salt can be isolated and taken to the next step for purification.[2]

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.[1]

Protocol:

-

Dissolution: Dissolve the crude product in a minimal amount of hot methanol.[1]

-

Crystallization: Cool the solution slowly to room temperature, and then place it in an ice bath to induce crystallization.[1]

-

Filtration: Collect the crystals by vacuum filtration.[1]

-

Washing: Wash the collected crystals with a small amount of cold diethyl ether or tert-butyl methyl ether.[1]

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.[1]

Spectroscopic Analysis

The structure and purity of the synthesized compound are typically confirmed using various spectroscopic techniques.[1]

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Prepare a ~10 mg/mL solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[4]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[1]

-

Expected ¹H-NMR (DMSO-d₆) Shifts: The spectrum should show characteristic peaks for the methyl ester protons (~3.6 ppm) and the two methylene (B1212753) groups of the β-alanine backbone.[1][4]

-

Expected ¹³C-NMR Shifts: Characteristic peaks for the ester carbonyl carbon, the methyl carbon, and the two methylene carbons are expected.

2.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Thoroughly grind 0.5-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a pellet press.[1]

-

Acquisition: Acquire the IR spectrum using an FTIR spectrometer.

-

Expected IR Peaks: The spectrum should display characteristic absorption bands for the N-H stretching of the ammonium (B1175870) group, the C=O stretching of the ester (~1740 cm⁻¹), and C-O stretching.[1]

2.3.3. Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Acquisition: Infuse the solution into the electrospray ionization source of a mass spectrometer and acquire the spectrum in positive ion mode.[1]

-

Expected Ion Peak: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (m/z ≈ 104.1).

Chemical Reactivity and Applications

β-Alanine methyl ester is a bifunctional molecule whose reactivity is dominated by its primary amine and ester groups.

Key Reactions

-

Hydrolysis: The methyl ester group can be hydrolyzed under aqueous conditions to yield β-alanine and methanol. This degradation pathway is a key consideration for storage and handling.[4]

-

Self-Condensation: Under certain conditions, such as dry-down heating, the molecule can undergo self-condensation to form β-alanine peptide oligomers.[9]

-

Peptide Coupling: The primary amine is readily available for amide bond formation, making it a valuable building block for the synthesis of β-peptides and other modified peptides.[2][10] This incorporation can enhance the metabolic stability of peptides by increasing their resistance to enzymatic degradation.[10]

Applications in Drug Development

-

Building Block: It serves as a versatile building block for synthesizing complex bioactive molecules and pharmaceuticals.[3]

-

Linker/Spacer: The molecule can be used as a linker to connect different molecular fragments in the design of complex drug conjugates.[10]

-

Improved Physicochemical Properties: Incorporating the β-alanine methyl ester moiety can improve properties like solubility and stability in parent drug molecules.[10]

Visualizations

The following diagrams illustrate key workflows and pathways related to β-alanine methyl ester.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. b-Alanine methyl ester = 98.0 AT 3196-73-4 [sigmaaldrich.com]

- 6. beta-Alanine-methyl-ester | C4H10NO2+ | CID 1558496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Methyl 3-aminopropanoate hydrochloride stability and storage

An In-depth Technical Guide to the Stability and Storage of Methyl 3-aminopropanoate Hydrochloride

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of chemical reagents is paramount to ensuring the integrity and reproducibility of experimental results. This compound hydrochloride, a key building block in organic and medicinal chemistry, is no exception. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for this compound.

Chemical Stability and Degradation Profile

The primary degradation pathway for this compound hydrochloride in aqueous solutions is the hydrolysis of the methyl ester group.[1] This reaction, catalyzed by both acid and base, results in the formation of 3-aminopropanoic acid (β-alanine) and methanol.[1] The stability of the compound is highly dependent on the pH of the solution. Ester hydrolysis is generally slowest in the acidic pH range of 3-5 and increases significantly under more acidic or, more dramatically, alkaline conditions.[1] Heating aqueous solutions, particularly under neutral or alkaline conditions, will accelerate the rate of hydrolysis.[1]

Common impurities that may be present in this compound hydrochloride include the starting material, β-alanine, the hydrolysis product, 3-aminopropanoic acid, and residual solvents from synthesis and purification, such as methanol.[2]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound hydrochloride. For long-term stability, the solid compound should be stored in a dry, dark environment at -20°C.[1] Some suppliers recommend storage at -20°C for up to three years in its pure form.[3] It is essential to keep the container tightly sealed to protect it from moisture, as the compound is hygroscopic.[1][4]

Stock solutions should ideally be prepared fresh.[1] If storage of a stock solution is necessary, it is recommended to store it in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[1][5]

Table 1: Recommended Storage Conditions for this compound Hydrochloride

| Form | Storage Temperature | Duration | Key Considerations |

| Solid | -20°C | Up to 3 years[3] | Store in a dry, dark environment in a tightly sealed container.[1] |

| 0°C | Short-term | --- | |

| Stock Solution | -80°C | Up to 6 months[5] | Store in aliquots to avoid repeated freeze-thaw cycles.[1] |

| -20°C | Up to 1 month[5] | Store in aliquots to avoid repeated freeze-thaw cycles.[1] |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[1] Below are detailed methodologies for key experiments.

Forced Degradation Studies

1. Acid Hydrolysis:

-

Dissolve a known concentration of this compound hydrochloride in 0.1 N HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralize the aliquots with an appropriate amount of NaOH before analysis.

-

Analyze by HPLC.[1]

2. Base Hydrolysis:

-

Dissolve a known concentration of this compound hydrochloride in 0.1 N NaOH.

-

Incubate the solution at room temperature (25°C).

-

Withdraw aliquots at shorter time intervals due to faster degradation (e.g., 0, 5, 15, 30, and 60 minutes).

-

Neutralize the aliquots with an appropriate amount of HCl before analysis.

-

Analyze by HPLC.[1]

3. Oxidative Degradation:

-

Dissolve a known concentration of this compound hydrochloride in a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Withdraw aliquots at various time points and analyze by HPLC.[1]

4. Thermal Degradation (Solid State):

-

Place a known amount of solid this compound hydrochloride in a controlled temperature oven at 60°C.

-

At various time points (e.g., 1, 5, 10, and 30 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.[1]

5. Photolytic Degradation:

-

Prepare a solution of known concentration of this compound hydrochloride.

-

Expose the solution to a light source with a known output (e.g., ICH option 1 or 2).

-

Concurrently, keep a control sample protected from light.

-

Withdraw aliquots from both solutions at various time points and analyze by HPLC.[1]

HPLC Method for Stability Monitoring

A common analytical technique for monitoring the degradation of this compound hydrochloride is High-Performance Liquid Chromatography (HPLC).[1] A typical method is as follows:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD).[6]

Degradation can be observed as a decrease in the peak corresponding to this compound hydrochloride and the appearance of a new peak for 3-aminopropanoic acid.[1]

Visualizations

Caption: Primary degradation pathway of this compound hydrochloride.

Caption: Workflow for proper storage and handling.

Safety and Handling

This compound hydrochloride is classified as an irritant, capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[6][7] Standard laboratory safety precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[6] The compound should be handled in a well-ventilated area or a fume hood.[6] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound hydrochloride | TargetMol [targetmol.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Hygroscopic Nature of β-Alanine Methyl Ester Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Moisture-Induced Effects and Characterization Methodologies

Abstract

β-Alanine methyl ester hydrochloride is a crucial building block in the synthesis of peptides and other pharmacologically active molecules. However, its inherent hygroscopicity presents significant challenges in its handling, storage, and application, impacting weighing accuracy, chemical stability, and reaction efficiency. This technical guide provides a comprehensive overview of the hygroscopic nature of β-alanine methyl ester hydrochloride, detailing the underlying mechanisms, consequences of moisture absorption, and robust experimental protocols for its characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals to mitigate the risks associated with this compound's moisture sensitivity.

Introduction

β-Alanine methyl ester hydrochloride (C₄H₉NO₂·HCl) is the hydrochloride salt of the methyl ester of the non-proteinogenic amino acid β-alanine. It is a white to off-white crystalline powder widely utilized in organic synthesis. The presence of a polar hydrochloride salt and an ester functional group makes the molecule susceptible to forming hydrogen bonds with water molecules, rendering it hygroscopic. This propensity to absorb moisture from the atmosphere can lead to a cascade of physical and chemical changes, ultimately compromising experimental reproducibility and product quality. Understanding and quantifying this hygroscopic behavior is paramount for ensuring the reliable use of β-alanine methyl ester hydrochloride in research and development.

The Physicochemical Basis of Hygroscopicity

The hygroscopicity of β-alanine methyl ester hydrochloride is primarily attributed to its molecular structure. The presence of the hydrochloride salt provides ionic sites that strongly interact with the polar water molecules.[1] Additionally, the carbonyl group of the methyl ester can act as a hydrogen bond acceptor, further contributing to the affinity for water.

Moisture uptake can occur through two primary mechanisms:

-

Adsorption: The accumulation of water molecules on the surface of the crystalline solid.

-

Absorption: The penetration of water molecules into the bulk of the solid, potentially leading to the formation of hydrates or deliquescence.

The extent of moisture uptake is dependent on several factors, including the ambient relative humidity (RH), temperature, and the physical properties of the solid, such as particle size and surface area.

Consequences of Moisture Absorption

The absorption of atmospheric moisture by β-alanine methyl ester hydrochloride can lead to several detrimental consequences in a laboratory and manufacturing setting:

-

Inaccurate Weighing: The absorbed water contributes to the total mass of the sample, leading to significant errors in molar calculations and the stoichiometry of reactions.[1]

-

Physical State Alterations: Moisture uptake can cause the powder to clump, cake, or, in instances of high humidity, deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1]

-

Chemical Degradation: The presence of water can facilitate the hydrolysis of the methyl ester bond, degrading the compound back to β-alanine and methanol (B129727).[1] This not only reduces the purity of the starting material but also introduces impurities that can interfere with subsequent reactions.

-

Reduced Reaction Efficacy: In sensitive applications such as peptide synthesis, the presence of water can interfere with coupling reagents and reaction kinetics, leading to lower yields and the formation of undesirable byproducts.[1]

Quantitative Analysis of Hygroscopicity

To effectively manage the challenges posed by the hygroscopic nature of β-alanine methyl ester hydrochloride, it is essential to quantify its moisture uptake behavior. The following table presents illustrative data on the moisture absorption of β-alanine methyl ester hydrochloride at various relative humidities.

| Relative Humidity (%) | Exposure Time (hours) | Weight Gain (%) | Physical Appearance |

| 40 | 1 | < 0.1 | Free-flowing powder |

| 60 | 24 | ~1.5 | Slight clumping |

| 75 | 24 | ~5.0 | Significant clumping/caking |

| 90 | 24 | > 15 | Deliquescence |

Note: This data is illustrative and serves as an example of the expected behavior. Actual values may vary depending on the specific batch, purity, and environmental conditions.

For comparison, a study on the parent amino acid, β-alanine, showed that crystallization occurs in the range of 42.4%-33.2% RH, and it becomes droplets at approximately 88.2% RH.[2]

Experimental Protocols for Hygroscopicity Assessment

Accurate characterization of the hygroscopic properties of β-alanine methyl ester hydrochloride is critical. The following are detailed methodologies for key experiments.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for the precise quantification of water content in a solid sample.

Materials:

-

Karl Fischer Titrator (volumetric or coulometric)

-

Karl Fischer reagent (e.g., Composit 5)

-

Anhydrous methanol or other suitable solvent

-

Gas-tight syringe or weighing boat

-

β-alanine methyl ester hydrochloride sample

Procedure:

-

Instrument Preparation: The Karl Fischer titrator is prepared according to the manufacturer's instructions. The titration vessel is pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint.[1]

-

Sample Preparation: In a controlled low-humidity environment, such as a glove box, accurately weigh approximately 100-200 mg of the β-alanine methyl ester hydrochloride sample.[1]

-

Sample Introduction: The weighed sample is quickly and carefully introduced into the titration vessel. The vessel must be sealed immediately to prevent the ingress of atmospheric moisture.[1]

-

Titration: The titration is initiated. The instrument automatically dispenses the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[1]

-

Calculation: The instrument's software calculates the water content based on the volume of titrant used and its known titer. The result is typically expressed as a percentage of water by weight.

-

Replicates: The measurement should be performed in triplicate to ensure accuracy and precision.

Moisture Sorption Isotherm by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) analysis is a gravimetric technique used to measure the extent and rate of moisture sorption and desorption by a sample at different relative humidities.

Materials:

-

Dynamic Vapor Sorption (DVS) Analyzer

-

Microbalance (integrated into the DVS system)

-

Nitrogen gas (for carrier stream)

-

β-alanine methyl ester hydrochloride sample (typically 5-15 mg)

Procedure:

-

Sample Preparation: A small, accurately weighed sample of β-alanine methyl ester hydrochloride is placed in the DVS sample pan.

-

Drying: The sample is initially dried in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved.

-

Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a pre-set rate of mass change over time, e.g., dm/dt ≤ 0.002%/min).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm. The shape of the isotherm provides insights into the mechanism of water uptake, and any hysteresis between the sorption and desorption curves can indicate physical changes in the material.

Visualizing Experimental Workflows and Logical Relationships

Handling and Storage Recommendations

To mitigate the adverse effects of hygroscopicity, the following handling and storage procedures are strongly recommended:

-

Storage: β-Alanine methyl ester hydrochloride should be stored in a cool, dry place, typically between 2-8°C.[1] The container must be tightly sealed to prevent exposure to atmospheric moisture. For long-term storage or for use in highly sensitive applications, it is advisable to store the compound in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel) or under an inert gas atmosphere such as argon or nitrogen.[1]

-

Handling: When handling β-alanine methyl ester hydrochloride, it is crucial to minimize its exposure to the ambient atmosphere. Weighing should be performed as quickly as possible, and the container should be resealed immediately. For critical applications, handling within a glove box with a controlled low-humidity environment is recommended.

Conclusion

The hygroscopic nature of β-alanine methyl ester hydrochloride is a critical parameter that must be carefully considered and managed by researchers and drug development professionals. Moisture absorption can lead to significant errors in experimental results and compromise the quality of synthesized products. By understanding the underlying principles of its hygroscopicity and implementing robust characterization techniques such as Karl Fischer titration and Dynamic Vapor Sorption, scientists can effectively mitigate these risks. The adoption of proper storage and handling protocols is essential to ensure the integrity and reliability of this important synthetic building block.

References

In-Depth Technical Guide: pKa of Methyl 3-aminopropanoate Amine Group

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the acid-dissociation constant (pKa) of the primary amine group in methyl 3-aminopropanoate. Due to its significance as a building block in the synthesis of pharmaceuticals and other complex molecules, a thorough understanding of its ionization behavior is crucial for reaction optimization, formulation development, and predicting physiological interactions.

Data Presentation: pKa Values

| Compound | Functional Group | pKa Value | Data Type | Reference |

| This compound | Protonated Amine (-NH3+) | ~9-10 | Estimated | [1] |

| β-Alanine | Amino Group (-NH2) | 10.24 | Experimental | [2][3] |

The esterification of the carboxylic acid in β-alanine to form this compound induces an electron-withdrawing effect. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and lowering the pKa of its conjugate acid (the protonated amine). Consequently, the pKa of the amine group in this compound is expected to be lower than that of its parent amino acid, β-alanine.

Logical Relationships: Protonation Equilibrium

The ionization state of the amine group in this compound is dictated by the pH of the surrounding environment. The following diagram illustrates the equilibrium between the protonated and deprotonated forms of the molecule.

Experimental Protocols: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[4] The following protocol provides a detailed methodology for the determination of the pKa of the amine group in this compound hydrochloride.

1. Materials and Reagents:

-

This compound hydrochloride

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water (18.2 MΩ·cm)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette

-

Beakers and volumetric flasks

2. Solution Preparation:

-

Analyte Solution (1 mM): Accurately weigh an appropriate amount of this compound hydrochloride and dissolve it in deionized water to a final concentration of 1 mM.

-

Titrant (0.1 M NaOH): Prepare and standardize a 0.1 M NaOH solution.

-

Ionic Strength Adjuster (0.15 M KCl): Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[5][6]

3. Instrumentation Setup and Calibration:

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[5][6]

-

Set up the titration apparatus with the burette containing the standardized 0.1 M NaOH solution, and the beaker containing the analyte solution on a magnetic stirrer.

-

Immerse the pH electrode in the analyte solution, ensuring the bulb is fully submerged but not in contact with the stir bar.

4. Titration Procedure:

-

Pipette 20 mL of the 1 mM this compound hydrochloride solution into a beaker.

-

Add the necessary volume of 0.15 M KCl to maintain a constant ionic strength.

-

If necessary, adjust the initial pH of the solution to be acidic (pH ~2-3) by adding a small amount of 0.1 M HCl.

-

Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH reaches a basic value (pH ~11-12).[5]

-

Perform the titration in triplicate to ensure reproducibility.

5. Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

The pKa of the amine group is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Experimental Workflow Visualization

The following diagram illustrates the workflow for the potentiometric titration experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. β-Alanine - Wikipedia [en.wikipedia.org]

- 3. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to Methyl 3-aminopropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-aminopropanoate hydrochloride, a versatile building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This document outlines its chemical identity, physical and chemical properties, and key applications, supported by experimental protocols and logical workflows.

Chemical Identity and Synonyms

This compound hydrochloride is a widely used reagent in scientific research and development. It is crucial for researchers to be familiar with its various synonyms and identifiers to effectively search for and procure this compound.

| Identifier | Value | Citation |

| IUPAC Name | This compound;hydrochloride | [1] |

| CAS Number | 3196-73-4 | [2][3][4] |

| Molecular Formula | C₄H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 139.58 g/mol | [3][4] |

| PubChem CID | 2734767 | [1] |

| MDL Number | MFCD00039060 | [5] |

| InChIKey | XPGRZDJXVKFLHQ-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)CCN.Cl | [1] |

Common Synonyms:

-

Methyl 3-aminopropionate hydrochloride[7]

-

beta-Alanine methyl ester HCl[2]

-

methyl beta-alanate HCl[2]

-

H-beta-Ala-OMe.HCl

-

3-Aminopropanoic acid methyl ester hydrochloride

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound hydrochloride is essential for its proper handling, storage, and characterization.

Physical and Chemical Properties

| Property | Value | Citation |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 103-105 °C | [4] |

| Boiling Point | 151.8 °C at 760 mmHg | [4] |

| Density | 1.013 g/cm³ | [4] |

| Flash Point | 26.5 °C | [4] |

| pKa (predicted) | 9-10 (for the protonated amine) | [4] |

Solubility

| Solvent | Solubility | Citation |

| DMSO | ≥ 100 mg/mL | [4][7] |

| Water | Soluble | [4] |

| Methanol (B129727) | Soluble | [4] |

| Ethanol (B145695) | Soluble | [4] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and quality control of this compound hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, Chloroform-d) [8][9]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.27 | broad singlet | 3H | -NH₃⁺ |

| ~3.77 | singlet | 3H | -OCH₃ |

| ~3.39 | triplet | 2H | -CH₂-NH₃⁺ |

| ~2.95 | triplet | 2H | -C(=O)-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

The ¹³C NMR spectrum will show four distinct signals corresponding to the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the two methylene (B1212753) carbons.

Infrared (IR) Spectroscopy [4]

| Frequency (cm⁻¹) | Assignment |

| 3200-2800 (broad) | N-H stretching of the ammonium (B1175870) group |

| ~1740 (strong) | C=O stretching of the ester group |

Mass Spectrometry (MS) [10]

The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base, this compound.

| m/z | Assignment |

| 104.07 | [M+H]⁺ (protonated free base) |

| 103 | [M]⁺• (molecular ion of the free base) |

| 72 | [M - OCH₃]⁺ (loss of the methoxy radical) |

| 59 | [COOCH₃]⁺ (fragment corresponding to the methyl ester group) |

Experimental Protocols

Synthesis of this compound hydrochloride from β-Alanine[2]

This protocol describes the synthesis of this compound hydrochloride from β-alanine using thionyl chloride in methanol.

Materials:

-

β-Alanine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Sodium hydroxide (B78521) (NaOH) solution (for exhaust trap)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

-

To a 100 mL round-bottom flask containing 60 mL of methanol, cooled in an ice bath, slowly add 4 mL of thionyl chloride through a constant pressure dropping funnel. An exhaust trap with NaOH solution should be used to absorb the evolving HCl and SO₂ gases.

-

Stir the mixture for 1 hour in the ice bath.

-

Add 8 mmol of β-alanine to the reaction mixture and continue stirring at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux at 66°C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material disappears. A 2% solution of ninhydrin (B49086) in ethanol can be used as a staining agent.

-

Once the reaction is complete, remove the solvent by rotary evaporation to obtain this compound hydrochloride as a solid.

-

The product can be purified by recrystallization from a methanol/ether solvent system.[4]

Synthesis of an N-anthracenoyl Derivative via Amide Coupling[2][9]

This protocol details the synthesis of an N-anthracenoyl derivative of this compound.

Materials:

-

Anthracene-9-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBT)

-

N,N-Diisopropylethylamine (DIPEA)

-

This compound hydrochloride

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of anthracene-9-carboxylic acid (5 mmol) in 30 mL of dichloromethane, add EDC·HCl (10 mmol) and HOBT (10 mmol) and stir the mixture.

-

Add DIPEA (2 g) to the suspension and stir for 10 minutes.

-

Add this compound hydrochloride (4.85 mmol) followed by an additional 1.5 g of DIPEA.

-

Stir the reaction mixture at room temperature for 15 hours.

-

Wash the organic phase with water and dry over MgSO₄.

-

The crude product is purified by column chromatography on silica gel.

Synthesis of a Bidentate Pyridine-Acid Ligand[6]

This protocol outlines the synthesis of a bidentate pyridine-acid ligand using this compound hydrochloride.

Materials:

-

2,6-pyridinedicarboxylic acid

-

Thionyl chloride

-

This compound hydrochloride

-

Dichloromethane (dry)

-

Sodium hydroxide solution (2 M)

-

Hydrochloric acid (concentrated)

Procedure:

-

Synthesis of the acyl chloride: Reflux a mixture of 2,6-pyridinedicarboxylic acid (10 mmol) and thionyl chloride (15 mL) for 4 hours. Remove excess thionyl chloride by distillation under reduced pressure.

-

Acylation reaction: Dissolve the resulting 2,6-pyridinedicarbonyl dichloride in 50 mL of dry dichloromethane. Add this solution dropwise to a solution of this compound hydrochloride (22 mmol) and triethylamine (22 mmol) in 100 mL of dry dichloromethane at 0°C with stirring. Stir the mixture at room temperature for 12 hours.

-